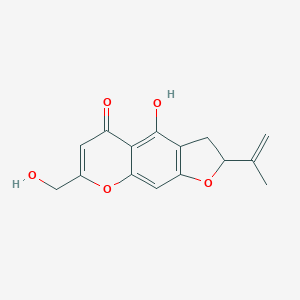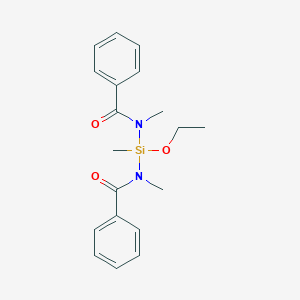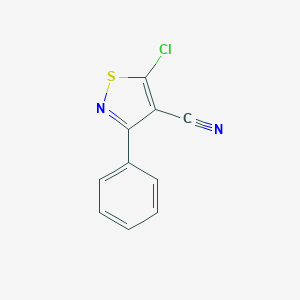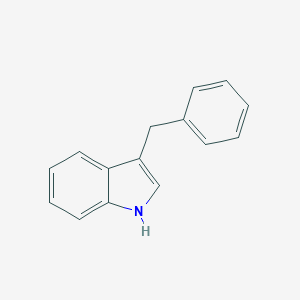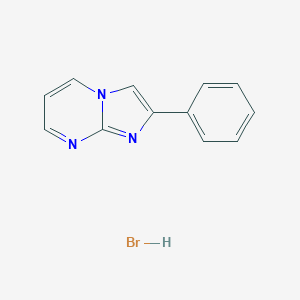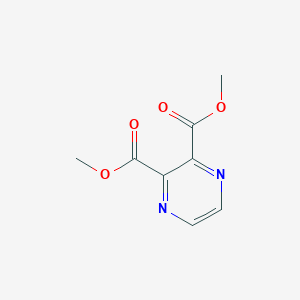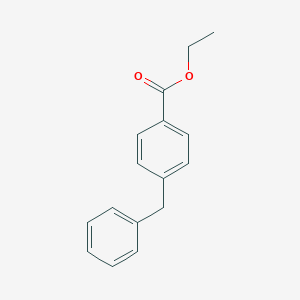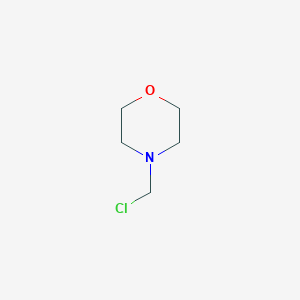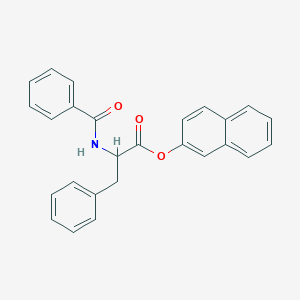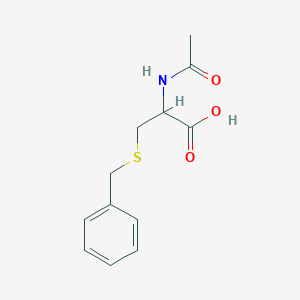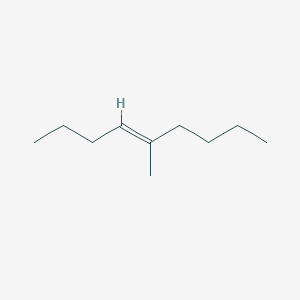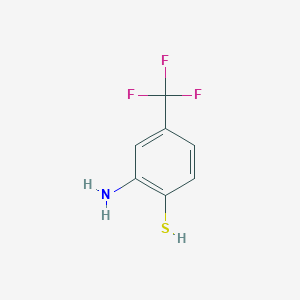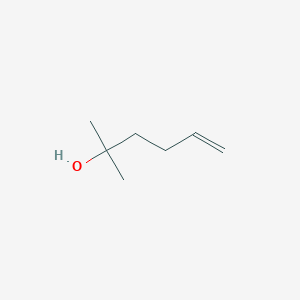
5-Hexen-2-ol, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexen-2-ol, 2-methyl- is a compound that has been studied in various contexts, including its synthesis, molecular structure, and involvement in chemical reactions. It is related to several compounds that have been investigated for their chemical properties and potential applications in different fields such as organic synthesis, materials science, and biology.
Synthesis Analysis
The synthesis of compounds related to 5-Hexen-2-ol, 2-methyl- has been explored in several studies. For instance, substituted 5-hexen-1-yllithiums, which are structurally related to 5-Hexen-2-ol, 2-methyl-, have been prepared and used to undergo cyclization to give substituted (cyclopentyl)methyllithiums with high stereoselectivity . Additionally, the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a substance used in food-flavoring, has been reported starting from methyl 2-hydeoxy-3-butenoate, which is a process that could potentially be adapted for the synthesis of 5-Hexen-2-ol, 2-methyl- .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Hexen-2-ol, 2-methyl- has been a subject of interest due to their potential applications. For example, the structure of 5-Methyl-2-phenyl-2-hexenal, which shares a similar backbone to 5-Hexen-2-ol, 2-methyl-, has been identified in the scent gland secretion of male cave crickets . The molecular structure of such compounds is crucial for understanding their biological role and potential as pheromones.
Chemical Reactions Analysis
Chemical reactions involving compounds related to 5-Hexen-2-ol, 2-methyl- have been extensively studied. The cyclization of hex-5-enylcarbamates with benzeneselenenyl chloride to form piperidine derivatives , and the platinum(II)-catalyzed annulation of 5-methyl-5-hexen-1-ols with aldehydes to give tetrahydropyrans are examples of reactions that provide insights into the reactivity of such compounds. These studies contribute to the broader understanding of the chemical behavior of 5-Hexen-2-ol, 2-methyl-.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Hexen-2-ol, 2-methyl- and related compounds are essential for their practical applications. The copolymerization of ethylene and 5-hexen-1-ol, which can be related to the behavior of 5-Hexen-2-ol, 2-methyl-, has been studied using a zirconium-based catalyst, revealing the potential for creating materials with varying compositions . Additionally, the photoisomerization of 5-hexen-2-one has been investigated, showing the compound's stability towards photolysis and providing insights into its potential for photochemical applications .
Applications De Recherche Scientifique
Synthesis and Catalysis
Platinum(II)-catalyzed Annulation of 5-Methyl-5-hexen-1-ols with Aldehydes This research outlines the use of 5-methyl-5-hexen-1-ol in the stereoselective construction of cyclic ethers, a framework commonly seen in biologically active organic molecules. The study emphasizes the reaction of 5-methyl-5-hexen-1-ol with aldehydes under PtCl2–AgOTf catalysis, leading to the formation of 2,3-disubstituted tetrahydropyrans, a process beneficial for synthetic organic chemistry and pharmaceuticals (Miura et al., 2008).
Polymerization and Material Science
Alternating Copolymerization of Ethylene and 5-Hexen-1-ol The research demonstrates the copolymerization of ethylene and 5-hexen-1-ol using a specific zirconium-based catalyst. The resulting copolymer exhibits alternating units of ethylene and 5-hexen-1-ol, providing insights into polymer chain structures and potentially influencing material properties like flexibility, durability, and chemical resistance (Hagihara et al., 2001).
Copolymerization of Olefins with α-olefins Containing Hydroxyl Groups This paper explores the copolymerization of ethylene or propylene with 5-hexen-1-ol, focusing on the influence of different alkylaluminum compounds on the molecular weight of the copolymers. The study contributes to understanding how the incorporation of 5-hexen-1-ol units affects the copolymers' properties, potentially leading to materials with tailored hydrophilic characteristics (Hagihara et al., 2004).
Analytical Chemistry and Mass Spectrometry
A Selected Ion Flow Tube Study of the Reactions of Biogenic Alcohols The paper discusses the use of a selected ion flow tube (SIFT) for studying the reactions of various biogenic alcohols, including isomers of hexen-1-ol. This research is crucial for understanding the chemical behavior of these compounds in the atmosphere and can aid in developing diagnostic tools for environmental monitoring and atmospheric chemistry (Schoon et al., 2007).
Catalysis and Chemical Transformations
Ruthenium Complex-catalyzed Oxidative Cyclization of 4-Penten-1-ols This study highlights the application of ruthenium complexes in the catalysis of oxidative cyclization reactions, using 2-phenyl-5-hexen-2-ol as a substrate. The research contributes to the field of catalysis, particularly in synthesizing cyclic compounds, which are significant in developing pharmaceuticals and fine chemicals (Kondo et al., 2003).
Propriétés
IUPAC Name |
2-methylhex-5-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-5-6-7(2,3)8/h4,8H,1,5-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHXDRXNRJQLGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168286 |
Source


|
| Record name | 5-Hexen-2-ol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hexen-2-ol, 2-methyl- | |
CAS RN |
16744-89-1 |
Source


|
| Record name | 5-Hexen-2-ol, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016744891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hexen-2-ol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

